molecular formula C22H22N4O2S2 B6035626 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea

1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea

Cat. No.: B6035626
M. Wt: 438.6 g/mol
InChI Key: FLHUVOWPNWXTMU-UHFFFAOYSA-N
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Description

1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea is a complex organic compound that features a thiazolidine ring, a naphthalene moiety, and a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

    Attachment of the Aniline Group: The aniline moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine group.

    Introduction of the Naphthalene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea
  • 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-benzylurea

Uniqueness

1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-(3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-22(2)19(25(21(29)30-22)24-17-10-4-3-5-11-17)26(28)20(27)23-18-13-12-15-8-6-7-9-16(15)14-18/h3-14,19,24,28H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHUVOWPNWXTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=S)S1)NC2=CC=CC=C2)N(C(=O)NC3=CC4=CC=CC=C4C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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